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Compound of Interest

Compound Name:
4-Benzylmorpholine-2-carboxylic

acid

Cat. No.: B112995 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Benzylmorpholine-2-carboxylic acid is a heterocyclic organic compound featuring a

morpholine ring substituted with a benzyl group at the 4-position and a carboxylic acid at the 2-

position. This molecule serves as a versatile building block in medicinal chemistry and drug

discovery, drawing interest for its potential applications in the development of novel

therapeutics, particularly in oncology and neuroscience.[1][2] The morpholine scaffold is a

privileged structure in drug design, known to impart favorable physicochemical properties such

as improved aqueous solubility and metabolic stability. The presence of both a secondary

amine within the morpholine ring and a carboxylic acid functional group allows for diverse

chemical modifications, making it an attractive starting point for the synthesis of compound

libraries for biological screening.

Physicochemical Properties
4-Benzylmorpholine-2-carboxylic acid and its hydrochloride salt are the common forms of

this compound. The hydrochloride salt generally exhibits higher solubility in aqueous solutions.
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Property
4-Benzylmorpholine-2-
carboxylic acid

4-Benzylmorpholine-2-
carboxylic acid
hydrochloride

IUPAC Name
4-benzylmorpholine-2-

carboxylic acid

4-benzylmorpholine-2-

carboxylic acid;hydrochloride

CAS Number 769087-80-1[3][4][5] 135072-15-0[2][6]

Molecular Formula C₁₂H₁₅NO₃[3][4][5] C₁₂H₁₅NO₃·HCl[2]

Molecular Weight 221.25 g/mol [3][4][5] 257.71 g/mol [2]

Appearance Solid[3] Crystalline solid

Melting Point Not specified 244–248°C[1][2]

Purity Typically >95%[3]
Commercially available in

purities from 90% to 97%[1][2]

Synthesis and Characterization
A common synthetic route to 4-benzylmorpholine-2-carboxylic acid involves a multi-step

process. While specific, detailed protocols for the parent compound are not extensively

published in readily available literature, a general and plausible pathway can be outlined based

on established organic chemistry principles for morpholine synthesis.

Experimental Protocol: A Generalized Synthetic
Approach
Step 1: Synthesis of N-benzylethanolamine

This step typically involves the reductive amination of benzaldehyde with ethanolamine.

Reagents: Benzaldehyde, ethanolamine, reducing agent (e.g., sodium borohydride or

catalytic hydrogenation with H₂/Pd-C).

Procedure:

Dissolve benzaldehyde and ethanolamine in a suitable solvent like methanol or ethanol.
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If using a chemical reducing agent, cool the mixture in an ice bath and add the reducing

agent portion-wise.

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the

presence of a palladium on carbon catalyst.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, work up the reaction by quenching any remaining reducing agent,

removing the solvent under reduced pressure, and purifying the crude product, for

instance, by column chromatography, to yield N-benzylethanolamine.

Step 2: Cyclization to form 4-Benzylmorpholine-2-carboxylic acid

The formation of the morpholine ring can be achieved by reacting N-benzylethanolamine with a

suitable C2-synthon bearing a carboxylic acid or a precursor group. A plausible method

involves reaction with bromoacetic acid followed by cyclization.

Reagents: N-benzylethanolamine, bromoacetic acid, a base (e.g., sodium bicarbonate or

triethylamine), and a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile).

Procedure:

Dissolve N-benzylethanolamine and a base in the chosen solvent.

Add bromoacetic acid dropwise to the solution at room temperature or slightly elevated

temperature.

The reaction mixture is stirred for several hours until TLC indicates the consumption of

starting materials.

The reaction is then worked up by filtering any salts, removing the solvent, and purifying

the product. Purification may involve recrystallization or column chromatography.

Characterization Data
The structure of 4-benzylmorpholine-2-carboxylic acid would be confirmed using standard

analytical techniques. While a comprehensive dataset for this specific molecule is not publicly
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available, representative spectral data would include:

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in

the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and multiplets for the

morpholine ring protons, along with a broad singlet for the carboxylic acid proton.

¹³C NMR: Would show characteristic peaks for the aromatic carbons, the benzylic carbon,

the carbons of the morpholine ring, and a downfield signal for the carboxylic acid carbonyl

carbon.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound (221.25 g/mol for the free acid).

Potential Biological Activities and Applications in
Drug Development
The morpholine moiety is a key structural feature in numerous approved drugs and clinical

candidates, valued for its ability to improve pharmacokinetic properties.[7] Derivatives of

morpholine have been extensively investigated for a wide range of biological activities,

including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Potential
Several studies have highlighted the potential of morpholine derivatives as anticancer agents.

The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell

proliferation and survival, such as Topoisomerase II and Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2).

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in DNA replication

and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer

cells. Molecular docking studies on some morpholine derivatives have shown favorable

binding energies (ranging from -8 to -10 kcal/mol) with Topoisomerase II, suggesting they

could act as inhibitors.[8]

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in

angiogenesis, the formation of new blood vessels that supply tumors with nutrients and
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oxygen. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[9] Several

morpholine-containing compounds have been investigated as VEGFR-2 inhibitors.

While direct biological data for 4-benzylmorpholine-2-carboxylic acid is scarce in the public

domain, a study on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-

hydrazide derivatives demonstrated their anti-proliferative activity against various cancer cell

lines, including Dalton's Lymphoma Ascites (DLA), Ehrlich Ascites Carcinoma (EAC), and

human breast (MCF-7) and lung (A549) cancer cells. This suggests that the 4-
benzylmorpholine-2-carboxylic acid scaffold is a promising starting point for the

development of novel anticancer agents.

Neuroscience Applications
The morpholine ring is also present in several central nervous system (CNS) active drugs. Its

physicochemical properties can facilitate crossing the blood-brain barrier. Substituted

morpholines have been explored as ligands for various CNS targets, including receptors and

enzymes. For instance, N-substituted morpholine derivatives have been synthesized and

evaluated for their affinity to muscarinic acetylcholine receptors.[10] Furthermore, novel N-

benzyl derivatives of phenylethylamines, which share some structural similarity with the title

compound, have been investigated for their psychoactive effects, showing modulation of

neurotransmitter levels in the brain.[11][12]

Experimental Protocols for Biological Assays
For researchers interested in evaluating the biological activity of 4-benzylmorpholine-2-
carboxylic acid and its derivatives, the following are generalized protocols for relevant assays.

VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibition of the VEGFR-2 enzyme.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant

VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates

inhibition.

Procedure:
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Prepare serial dilutions of the test compound.

In a microplate, add kinase buffer, the VEGFR-2 enzyme, and the test compound at

various concentrations.

Initiate the kinase reaction by adding ATP and a suitable substrate.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction and add a detection reagent that quantifies the amount of

phosphorylated substrate or remaining ATP.

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value.[9]

Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenation activity of

Topoisomerase II.

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles.

Topoisomerase II can decatenate this network, releasing individual minicircles. Inhibitors

prevent this process.

Procedure:

Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

Add the test compound at various concentrations.

Initiate the reaction by adding the Topoisomerase II enzyme.

Incubate at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g.,

SDS) and a tracking dye.

Separate the DNA products by agarose gel electrophoresis.

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV

light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate

into the gel.[8]
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Caption: A generalized two-step synthetic route to 4-benzylmorpholine-2-carboxylic acid.
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Potential Mechanism of Action: VEGFR-2 Signaling
Pathway Inhibition

Hypothesized Inhibition of VEGFR-2 Signaling by a Morpholine Derivative

Hypothesized Inhibition of VEGFR-2 Signaling by a Morpholine Derivative
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Caption: A simplified diagram of the VEGFR-2 signaling pathway and its potential inhibition.

Conclusion
4-Benzylmorpholine-2-carboxylic acid is a valuable scaffold in medicinal chemistry with

demonstrated potential for the development of new therapeutic agents. Its derivatives have

shown promise as anticancer agents, and the core structure is amenable to a wide range of

chemical modifications to optimize biological activity and pharmacokinetic properties. Further

research into the synthesis of novel derivatives and their comprehensive biological evaluation

is warranted to fully explore the therapeutic potential of this compound class. The provided

experimental frameworks can serve as a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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